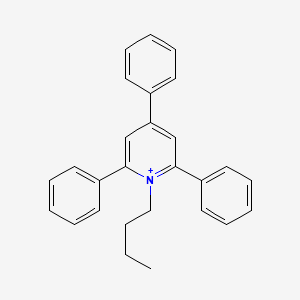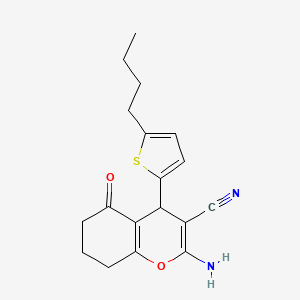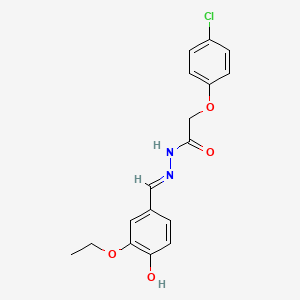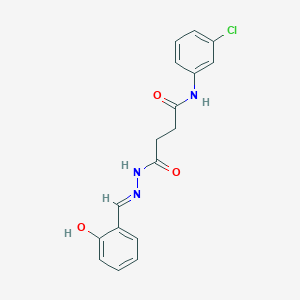
1-Butyl-2,4,6-triphenylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,4,6-triphenylpyridin-1-ium is a quaternary ammonium compound with a unique structure characterized by a pyridinium core substituted with butyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-2,4,6-triphenylpyridin-1-ium can be synthesized through a multi-step process involving the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with butylamine. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 1-butyl-2,4,6-triphenylpyridin-1-ium involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: N-oxides of 1-butyl-2,4,6-triphenylpyridin-1-ium.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,4,6-triphenylpyridin-1-ium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including ionic liquids and polymers.
Wirkmechanismus
The mechanism of action of 1-butyl-2,4,6-triphenylpyridin-1-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2,4,6-triphenylpyrylium: Similar structure but with a pyrylium core instead of pyridinium.
1-Butyl-2,4,6-triphenylpyridinium chloride: Similar structure but with a chloride counterion instead of tetrafluoroborate.
Uniqueness: 1-Butyl-2,4,6-triphenylpyridin-1-ium is unique due to its specific substitution pattern and the presence of a pyridinium core, which imparts distinct chemical and physical properties. Its stability and versatility make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C27H26N+ |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-butyl-2,4,6-triphenylpyridin-1-ium |
InChI |
InChI=1S/C27H26N/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24/h4-18,20-21H,2-3,19H2,1H3/q+1 |
InChI-Schlüssel |
UFAMSANOZMTIFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B15013849.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013861.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15013862.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15013877.png)
![2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013885.png)

![Benzene-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B15013899.png)
![3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B15013913.png)

![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)

![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
